molecular formula C6H10O2 B074799 3-丁烯基乙酸酯 CAS No. 1576-84-7

3-丁烯基乙酸酯

货号 B074799
CAS 编号: 1576-84-7
分子量: 114.14 g/mol
InChI 键: IEKXSSZASGLISC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

The synthesis of 3-butenyl acetate involves chemical processes that yield esters from the reaction of alcohols with carboxylic acids. Specifically, 3-butenyl acetate can be produced through esterification, where 3-butenyl alcohol reacts with acetic acid under dehydration conditions or through acetylation with acetic anhydride. The efficiency of synthesis has been a subject of study, aiming to optimize yield and purity (Cabezas, 2019).

Molecular Structure Analysis

The molecular structure of 3-butenyl acetate has been analyzed through various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and crystallography. These studies provide insights into the compound's molecular geometry, bond lengths, angles, and overall structural conformation, essential for understanding its chemical behavior and interactions (Yaman et al., 2019).

Chemical Reactions and Properties

3-Butenyl acetate participates in various chemical reactions characteristic of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents. Its reactivity has been explored in the context of fragrance synthesis and modification, where its ability to undergo transformation into different chemical entities is valuable (Fort & Leary, 1960).

Physical Properties Analysis

The physical properties of 3-butenyl acetate, including boiling point, melting point, solubility, and vapor pressure, are critical for its application in the fragrance industry. These properties determine the compound's volatility, which affects its diffusion and perception as a fragrance. Studies have been conducted to catalog these properties, providing a foundation for its use in various applications (Mcginty, Letizia, & Api, 2012).

Chemical Properties Analysis

The chemical properties of 3-butenyl acetate, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, have been thoroughly investigated. These studies are essential for understanding how 3-butenyl acetate can be manipulated and utilized in chemical synthesis and its behavior in various environments (Jabri et al., 2016).

科学研究应用

  1. 香料成分的毒理学和皮肤病学: 3-苯基-3-丁烯-1-基乙酸酯在结构上与 3-丁烯基乙酸酯类似,已被评审为香料成分。此评审包括与此香料成分相关的现有毒理学和皮肤病学论文的详细总结。此评审涵盖物理性质、急性毒性、皮肤刺激、粘膜(眼)刺激和皮肤致敏性数据 (麦金蒂、莱蒂齐亚和阿皮,2012).

  2. 与亚硝酸的反应: 在乙酸中对 3-苯基-1-丁胺-3-C 进行重氮化可生成 3-苯基-1-丁烯和 3-苯基-1-丁基乙酸酯。本研究讨论了这些反应的仲酯产物中广泛的同位素位置重排 (福特和利里,1960).

  3. 烯丙基乙酸酯的电子转移反应: 一项关于 3-(2-萘基)-2-丁烯基乙酸酯的光致电子转移反应的研究讨论了这些反应的机理和产物。它提出了一种基于氘原子结合到产物中的单电子还原机理,这与肉桂酸乙酯的光还原有关 (辻本、神山、古川和大桥,1983).

  4. 有机化合物的生物去除: 一项使用生物过滤器从气流中去除丁酸乙酯等化合物的研究表明,生物过滤用于空气净化的可行性。此研究可扩展到类似化合物,如 3-丁烯基乙酸酯 (吴、全、张和赵,2006).

  5. 奶牛的乳脂合成: 对日粮中添加乙酸钠和丁酸钙对奶牛乳脂合成的影响的研究表明,乙酸盐在动物营养和生理学中的重要性 (乌鲁蒂亚、邦伯格、马塔莫罗斯和哈瓦丁,2019).

  6. 烯丙基烷基化的保留: 一项关于 Pd 催化的巴豆烯基和 3-丁烯-2-基乙酸酯和碳酸酯的烷基化研究表明,区域化学和立体化学的显着保留,这与化学合成过程相关 (法勒和萨兰托普洛斯,2004).

属性

IUPAC Name

but-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKXSSZASGLISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883699
Record name 3-Buten-1-ol, 1-acetate
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Molecular Weight

114.14 g/mol
Source PubChem
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Product Name

3-Butenyl acetate

CAS RN

1576-84-7
Record name 3-Buten-1-ol, 1-acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Methyl-3-butenyl acetate in organic synthesis?

A: 3-Methyl-3-butenyl acetate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, leading to the formation of diverse and valuable compounds. For instance, it can be employed in the synthesis of dihydrotagetone, a fragrance compound, through a radical addition reaction followed by pyrolysis []. Additionally, it acts as a key starting material in the production of (±)-grandisol, a pheromone found in various insects, through a multi-step synthesis involving dichloroketene addition, reduction, aldol condensation, and ring-opening reactions [].

Q2: What are the key aroma volatiles found in Chilean pepino fruit, and how are they biosynthesized?

A: Unlike foreign cultivars, Chilean pepinos exhibit low citric acid content, with malic and quinic acids being predominant. Aroma profiling reveals 3-Methyl-3-butenyl acetate and 3-Methyl-2-butenyl acetate, both derived from the terpenoid pathway, as the principal aroma volatiles in Chilean pepino fruit []. Additionally, trans-2-hexenal, originating from the lipoxygenase pathway, contributes significantly to the fruit's aroma profile [].

Q3: How does the maturity of pepino fruit impact its aroma profile and other quality parameters?

A: The aroma profile of pepino fruit undergoes significant changes during the ripening process. As the fruit matures, the concentration of key aroma volatiles, including 3-methyl-3-butenyl acetate and 3-methyl-2-butenyl acetate, increases, contributing to the characteristic aroma of ripe pepinos []. This change in aroma profile coincides with other ripening-dependent quality parameter shifts, such as softening of the fruit, increased soluble solids content, and color development []. Parameters like titratable acidity and organic acid content remain relatively stable throughout development [].

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